2-(methylamino)-N-phenethylbenzamide
Overview
Description
2-(Methylamino)-N-phenethylbenzamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a phenethylamine backbone, with a methylamino substituent
Mechanism of Action
Target of Action
It is known that similar compounds interact with various receptors in the central nervous system .
Mode of Action
For instance, epinephrine, a similar compound, causes an adrenergic receptive mechanism on effector cells and mimics all actions of the sympathetic nervous system except those on the facial arteries and sweat glands .
Biochemical Pathways
For example, epinephrine affects the adrenergic receptive mechanism .
Pharmacokinetics
Similar compounds like ketamine have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine produce rapid maximum plasma concentrations with relatively high bioavailability .
Result of Action
For instance, BMAA, a similar compound, has been shown to induce cell death in neural stem cells through caspase-independent apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(methylamino)-N-phenethylbenzamide. For instance, BMAA, a similar compound, shows strong biomagnification behavior (increase in the concentration by moving up in the food chain) through precipitating in the soil as well as living organisms (e.g., plants and aquatic animals) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-phenethylbenzamide typically involves the reaction of phenethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzamide, which is subsequently methylated using methylamine under controlled conditions. The overall reaction can be summarized as follows:
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Formation of Benzamide Intermediate
- Phenethylamine + Benzoyl Chloride → N-phenethylbenzamide
- Reaction conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-5°C)
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Methylation
- N-phenethylbenzamide + Methylamine → this compound
- Reaction conditions: Solvent (e.g., ethanol), temperature (room temperature)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-N-phenethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; solvent (e.g., water or acetone), temperature (room temperature to reflux)
Reduction: Lithium aluminum hydride; solvent (e.g., ether), temperature (0-5°C)
Substitution: Nucleophiles (e.g., halides, amines); solvent (e.g., ethanol), temperature (room temperature to reflux)
Major Products Formed
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
2-(Methylamino)-N-phenethylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
2-(Methylamino)-N-phenethylbenzamide can be compared with other similar compounds, such as:
N-phenethylbenzamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(Dimethylamino)-N-phenethylbenzamide: Contains an additional methyl group on the amino nitrogen, leading to variations in its chemical behavior and biological activity.
N-phenethyl-2-methylbenzamide: The position of the methyl group is different, affecting its overall structure and function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(methylamino)-N-(2-phenylethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-17-15-10-6-5-9-14(15)16(19)18-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVHIXBWKCXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384508 | |
Record name | 2-(methylamino)-N-phenethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19050-63-6 | |
Record name | Glycoamide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19050-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(methylamino)-N-phenethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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